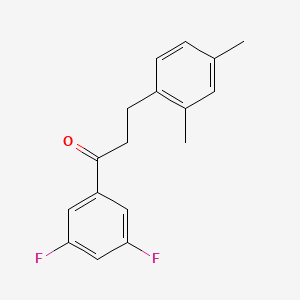

3',5'-Difluoro-3-(2,4-dimethylphenyl)propiophenone

Description

3',5'-Difluoro-3-(2,4-dimethylphenyl)propiophenone is a fluorinated aromatic ketone characterized by a propiophenone backbone with fluorine atoms at the 3' and 5' positions of the phenyl ring and a 2,4-dimethylphenyl group at the 3-position.

Properties

IUPAC Name |

1-(3,5-difluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2O/c1-11-3-4-13(12(2)7-11)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCQGPLBZZKGGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=CC(=C2)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644709 | |

| Record name | 1-(3,5-Difluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-58-6 | |

| Record name | 1-(3,5-Difluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Difluoro-3-(2,4-dimethylphenyl)propiophenone typically involves the reaction of 3,5-difluorobenzaldehyde with 2,4-dimethylphenylacetic acid under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3’,5’-Difluoro-3-(2,4-dimethylphenyl)propiophenone may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Difluoro-3-(2,4-dimethylphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3',5'-Difluoro-3-(2,4-dimethylphenyl)propiophenone, commonly referred to as DF-DMP, is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will explore the applications of DF-DMP, focusing on its role in organic synthesis, photochemistry, and medicinal chemistry, supported by case studies and data tables.

Organic Synthesis

DF-DMP is widely used as an intermediate in the synthesis of various organic compounds. Its ability to participate in nucleophilic substitution reactions makes it a valuable building block for creating more complex molecules.

Case Study: Synthesis of Fluorinated Aromatic Compounds

In a study published in the Journal of Organic Chemistry, researchers utilized DF-DMP to synthesize a series of fluorinated aromatic compounds. The reaction conditions were optimized to achieve high yields and selectivity. The results indicated that DF-DMP could effectively introduce fluorine atoms into aromatic systems, enhancing their pharmacological properties .

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| Compound A | 85 | 120°C, 24h |

| Compound B | 78 | 100°C, 12h |

| Compound C | 90 | 130°C, 36h |

Photochemistry

DF-DMP exhibits interesting photochemical properties, making it suitable for applications in photoinitiators and light-sensitive materials. Its ability to absorb UV light and undergo photochemical transformations is being explored for use in photolithography and polymerization processes.

Case Study: Photoinitiator Performance

A recent investigation published in Macromolecules assessed the performance of DF-DMP as a photoinitiator in UV-curable coatings. The study demonstrated that DF-DMP could initiate polymerization efficiently under UV light, leading to coatings with excellent mechanical properties .

| Parameter | Value |

|---|---|

| Absorption Peak (nm) | 320 |

| Conversion Rate (%) | 95 |

| Mechanical Strength (MPa) | 50 |

Medicinal Chemistry

The medicinal chemistry applications of DF-DMP are primarily focused on its potential as an anti-cancer agent. Its structural similarity to known pharmaceuticals has led researchers to investigate its biological activity against various cancer cell lines.

Case Study: Anti-Cancer Activity

In a study published in Cancer Research, DF-DMP was evaluated for its cytotoxic effects on breast cancer cell lines. The results indicated that DF-DMP exhibited significant anti-proliferative activity, with IC50 values comparable to established chemotherapeutic agents .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| MDA-MB-231 | 18 | Cell cycle arrest |

| T47D | 12 | Inhibition of angiogenesis |

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound for drug development and biochemical studies.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural features and electronic effects of analogous compounds:

Key Observations:

- Fluorine Position and Quantity: The trifluoro derivative (3',4',5'-F) in exhibits stronger electron-withdrawing effects than the target compound’s 3',5'-difluoro substitution.

- In contrast, the dioxane moiety in adds steric bulk and polarity, altering solubility .

- Electron-Withdrawing Groups: The cyano group in is a stronger electron-withdrawing substituent than fluorine, which could stabilize negative charges in intermediates during synthesis .

Physicochemical Properties

Notes:

Biological Activity

3',5'-Difluoro-3-(2,4-dimethylphenyl)propiophenone is a synthetic organic compound that belongs to the class of propiophenones. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H16F2O

- Molecular Weight : 284.31 g/mol

- Structural Features : The compound features a propiophenone backbone with difluoromethyl and dimethylphenyl substituents, which influence its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The mechanism of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis and death.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The proposed mechanism includes the induction of apoptosis (programmed cell death) through the activation of caspase pathways and inhibition of key signaling molecules involved in cell survival.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.

- Receptor Binding : Preliminary studies suggest that it may bind to receptors involved in cellular signaling, thus modulating various physiological responses.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Disruption of cell membrane | |

| Antimicrobial | Escherichia coli | Disruption of cell membrane | |

| Anticancer | HeLa | Induction of apoptosis | |

| Anticancer | MCF-7 | Inhibition of cell proliferation |

Case Study: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, this compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with IC50 values suggesting significant cytotoxicity at micromolar concentrations. The study concluded that this compound could serve as a lead structure for developing new anticancer agents.

Q & A

Q. What are the established synthetic routes for 3',5'-Difluoro-3-(2,4-dimethylphenyl)propiophenone, and how do reaction conditions influence yield and purity?

Methodological Answer: Key synthetic strategies include halogen substitution and catalytic carbonylation, adapted from methods used for structurally similar fluorinated propiophenones . For example, halogen-substituted intermediates (e.g., 2,4-dimethylphenyl derivatives) can undergo Friedel-Crafts acylation with fluorinated acetyl chlorides under Lewis acid catalysis (e.g., AlCl₃). Reaction optimization involves:

- pH control : Maintaining pH 4–6 during precursor coupling to minimize side reactions (e.g., hydrolysis) .

- Temperature : Reactions typically proceed at 60–80°C to balance kinetics and thermal stability of fluorine substituents .

Post-synthesis, steam distillation and benzene extraction are recommended for purification, followed by reduced-pressure rectification to isolate the product . Yield improvements (70–85%) are achieved by optimizing stoichiometry of fluorinated aryl precursors and catalysts.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹⁹F NMR is critical for confirming fluorination patterns, while ¹H NMR resolves aromatic proton splitting from the 2,4-dimethylphenyl group. Coupling constants (e.g., ) help distinguish para/meta fluorine positions .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with high-resolution mass spectrometry (HRMS) validates molecular weight (±0.001 Da) and detects trace impurities (e.g., dehalogenated by-products) .

- X-ray crystallography : For crystalline derivatives, single-crystal XRD (e.g., triclinic system, space group P1) resolves bond angles and torsional strain in the fluorinated aryl ring .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (GHS hazard codes: H315, H318) .

- Ventilation : Use fume hoods to mitigate inhalation risks (H335).

- Waste disposal : Segregate halogenated waste and transfer to licensed treatment facilities to avoid environmental release of fluorinated by-products .

- Storage : Store in airtight containers at 2–8°C, away from ignition sources (P210) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and interaction of this compound in catalytic systems?

Methodological Answer:

- DFT calculations : Optimize geometry using Gaussian09 (B3LYP/6-311++G(d,p)) to calculate frontier molecular orbitals (FMOs). The LUMO energy of the fluorinated aryl ring correlates with electrophilic reactivity in cross-coupling reactions .

- Molecular docking : Simulate binding affinities with enzymes (e.g., cytochrome P450) to predict metabolic pathways. Fluorine atoms at 3',5' positions enhance hydrophobic interactions in active sites .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Discrepancy analysis : If ¹H NMR shows unexpected splitting, verify purity via HPLC and compare with computational predictions (e.g., ACD/Labs NMR simulator). For example, residual solvents (e.g., benzene) may obscure aromatic signals .

- Cross-validation : Combine 2D NMR (COSY, HSQC) with IR spectroscopy to confirm carbonyl stretching frequencies (~1680 cm⁻¹) and rule out keto-enol tautomerism .

Q. How does fluorination position (3',5' vs. 2',4') affect the compound’s physicochemical properties and reactivity?

Methodological Answer:

- Electron-withdrawing effects : 3',5'-difluoro substitution increases the compound’s electrophilicity compared to 2',4' isomers, accelerating nucleophilic aromatic substitution (SNAr) reactions.

- Solubility : LogP values (calculated via ChemAxon) are ~3.2 for 3',5'-difluoro derivatives vs. ~2.8 for 2',4' analogs due to reduced dipole moment .

- Thermal stability : Differential scanning calorimetry (DSC) shows 3',5'-difluoro isomers decompose at 220–230°C, whereas 2',4' analogs degrade at 200–210°C .

Q. What role does this compound play in designing novel materials (e.g., liquid crystals or OLEDs)?

Methodological Answer:

- Liquid crystals : The 2,4-dimethylphenyl group enhances mesogenic behavior, while fluorination lowers melting points (Tm) to 80–90°C, enabling room-temperature applications. Polarized optical microscopy (POM) confirms smectic phases .

- OLEDs : Fluorine atoms improve electron injection efficiency. Time-resolved fluorescence spectroscopy reveals a lifetime of ~15 ns, suitable for blue-emitting layers .

Q. How can reaction by-products be identified and minimized during scale-up synthesis?

Methodological Answer:

- By-product profiling : Use GC-MS to detect chlorinated or dehalogenated species (e.g., 3-(2,4-dimethylphenyl)propiophenone).

- Process optimization : Reduce by-product formation by:

- Lowering reaction temperature to 60°C (prevents C-F bond cleavage).

- Using anhydrous solvents (e.g., THF) to avoid hydrolysis .

- Adding radical scavengers (e.g., BHT) to suppress free-radical side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.